

# PS423 in Combination Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PS423   |           |
| Cat. No.:            | B610296 | Get Quote |

To our valued audience of researchers, scientists, and drug development professionals, a critical note regarding the scope of this guide: Despite a comprehensive search of publicly available scientific literature, no experimental data from studies investigating **PS423** in direct combination with other therapeutic agents could be identified. Therefore, this guide will focus on the scientific rationale for potential combination therapies involving **PS423**, based on its known mechanisms of action as a dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology 2 domain-containing phosphatase 2 (SHP2). The experimental data and protocols presented are representative of studies involving selective SHP2 inhibitors in combination therapies, providing a potential framework for future investigations with dual PTP1B/SHP2 inhibitors like **PS423**.

# Introduction to PS423: A Dual PTP1B and SHP2 Inhibitor

**PS423** is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] Its inhibitory action at the PTP1B active site leads to increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1), thereby enhancing insulin signaling and glucose uptake.[1] Beyond its role in metabolic regulation, PTP1B is also implicated in cancer progression and the regulation of the immune system.[1]

Crucially, **PS423** also targets Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1] Dysregulation of SHP2 is associated with various cancers



and developmental disorders. The dual-target nature of **PS423** presents a unique opportunity for therapeutic intervention in complex diseases where both PTP1B and SHP2 signaling pathways are implicated.

### The Rationale for Combination Therapies

The complexity of diseases such as cancer and type 2 diabetes often involves redundant or compensatory signaling pathways, which can limit the efficacy of single-agent therapies. Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using lower doses of each agent.

## Targeting Cancer with a Dual PTP1B/SHP2 Inhibitor in Combination

In oncology, the rationale for combining a dual PTP1B/SHP2 inhibitor like **PS423** with other anti-cancer agents is particularly strong.

- Overcoming Resistance to Targeted Therapies: A major challenge in cancer treatment is the
  development of resistance to targeted therapies. This often occurs through the activation of
  bypass signaling pathways. SHP2 is a critical node in many of these resistance
  mechanisms.[3][4] Combining a SHP2 inhibitor with a primary targeted therapy (e.g., an
  EGFR or ALK inhibitor) could prevent or reverse resistance, leading to more durable
  responses.[3]
- Synergy with Immune Checkpoint Inhibitors: SHP2 inhibition has been shown to have a synergistic effect with immune checkpoint blockade (e.g., anti-PD-1 therapy).[1] By modulating immune cell activity, SHP2 inhibitors can enhance the anti-tumor immune response, making tumors more susceptible to checkpoint inhibitors.

The signaling pathways below illustrate the central role of SHP2 in mediating signals from receptor tyrosine kinases (RTKs) to the RAS-ERK pathway, a key driver of cell proliferation. Inhibition of SHP2 can block this signaling cascade.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to R" by Alexander Drilon, Manish R Sharma et al. [digitalcommons.library.tmc.edu]
- To cite this document: BenchChem. [PS423 in Combination Therapy: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610296#ps423-in-combination-with-other-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com